
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its scientific research applications. MPCC is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Mechanism of Action
MDM2 is a negative regulator of the p53 pathway, which is responsible for the regulation of cell cycle and apoptosis. The interaction between MDM2 and p53 leads to the degradation of p53, resulting in the suppression of its activity. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The activation of the p53 pathway by N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide leads to the upregulation of pro-apoptotic genes, such as Bax and PUMA, and the downregulation of anti-apoptotic genes, such as Bcl-2 and Mcl-1. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide also exhibits anti-angiogenic effects by inhibiting the expression of VEGF and HIF-1α. In addition, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide is a potent inhibitor of the MDM2-p53 interaction, with an IC50 value of 12 nM. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide exhibits good selectivity for MDM2 over other proteins, such as MDMX and RING finger protein 11. However, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has low solubility in aqueous solutions, which can limit its use in in vivo studies. In addition, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has poor pharmacokinetic properties, such as low bioavailability and short half-life, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide. One direction is to develop more potent and selective inhibitors of the MDM2-p53 interaction with better pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Furthermore, the role of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide in the regulation of other cellular pathways, such as autophagy and metabolism, should be explored. Overall, the research on N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has shown promising results for its potential therapeutic applications in cancer treatment.
Synthesis Methods
The synthesis of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 1-methylpyrrole-2-carboxylic acid with 6-methoxypyridin-3-amine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with N-methylmorpholine-N-oxide to yield N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide as a white solid. The overall yield of this synthesis is approximately 25%.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide can lead to the activation of the p53 pathway, which plays a critical role in the induction of apoptosis and suppression of tumor growth. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-3-4-10(15)12(16)14-9-5-6-11(17-2)13-8-9/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMFUQWDZSIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

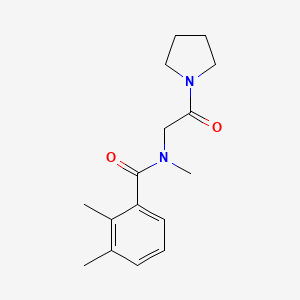
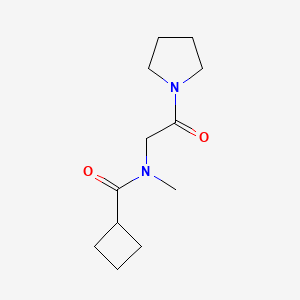
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)

![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)
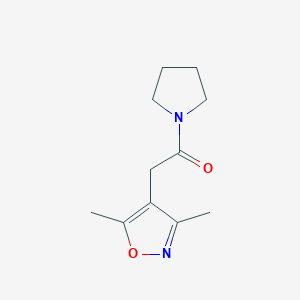
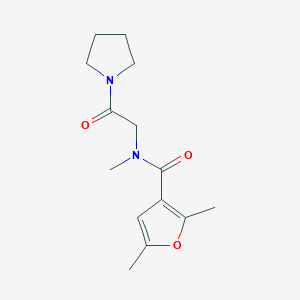


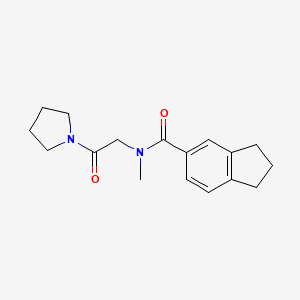

![N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)